molecular formula C8H9NS2 B8576905 N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine

Cat. No.: B8576905
M. Wt: 183.3 g/mol
InChI Key: HIOXALQMFZFFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is a heterocyclic compound that belongs to the thienothiophene family. Thienothiophenes are known for their stable and electron-rich structures, making them attractive candidates for various applications in natural and physical sciences. The compound consists of a thieno[2,3-b]thiophene core with a methylaminomethyl substituent, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine typically involves the following steps:

    Formation of the Thieno[2,3-b]thiophene Core: This can be achieved through cyclization reactions of substituted thiophenes.

    Introduction of the Methylaminomethyl Group: The methylaminomethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the thieno[2,3-b]thiophene core with a suitable methylaminomethylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. These methods ensure the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiophene ring or the methylaminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific bioactivity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine is unique due to the presence of the methylaminomethyl group, which can significantly alter its chemical reactivity and physical properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C8H9NS2

Molecular Weight

183.3 g/mol

IUPAC Name

N-methyl-1-thieno[2,3-b]thiophen-5-ylmethanamine

InChI

InChI=1S/C8H9NS2/c1-9-5-7-4-6-2-3-10-8(6)11-7/h2-4,9H,5H2,1H3

InChI Key

HIOXALQMFZFFAS-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(S1)SC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl thieno[2,3-b]thiophene-2-carboxylate (3.84 g, 18.1 mmole) in 40% aqueous CH3NH2 (100 mL) and MeOH (10 mL) was stirred at RT for 18 hr. During that time the suspension became a solution. The mixture was concentrated to approximately ⅓ volume at which time the product precipitated. The solid was collected by filtration, washed with H2O, and dried in vacuo to give the title compound (3.01 g, 85%): 1H NMR (400 MHz, d6-DMSO) δ 8.60 (bs,1H), 7.92 (s,1H), 7.67 (d, J=5.2 Hz, 1H), 7.38 (d, J=5.2 Hz,1H), 2.78 (d, J=4.6 Hz. 3H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

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